molecular formula C11H10O4 B12001483 1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione CAS No. 13289-90-2

1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione

Cat. No.: B12001483
CAS No.: 13289-90-2
M. Wt: 206.19 g/mol
InChI Key: OBEWSBMNHGZOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione is a compound belonging to the class of benzoannulenes This compound is characterized by its unique structure, which includes a dihydroxybenzoquinone moiety fused to a dihydrobenzoannulene ring system

Preparation Methods

The synthesis of 1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoannulene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the dihydroxy functionality at the desired positions on the benzoannulene ring.

    Oxidation: The final step often involves oxidation reactions to form the quinone moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoannulene ring.

    Condensation: The compound can participate in condensation reactions to form larger molecular structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione involves its interaction with molecular targets such as estrogen receptors. The compound can act as a selective estrogen receptor degrader (SERD), binding to the receptor and promoting its degradation. This leads to the downregulation of estrogen receptor signaling pathways, which is beneficial in treating estrogen receptor-positive cancers .

Comparison with Similar Compounds

1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione can be compared with other similar compounds such as:

  • 6,7-Dihydro-5H-benzo 7annulene derivatives : These compounds also possess the benzoannulene ring system but may have different substituents, affecting their chemical properties and applications .
  • Hydroquinone derivatives : Compounds with similar hydroquinone moieties but different ring systems or additional functional groups.

The uniqueness of 1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione lies in its specific combination of the dihydroxybenzoquinone and dihydrobenzoannulene structures, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

13289-90-2

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

1,4-dihydroxy-7,8-dihydro-6H-benzo[7]annulene-5,9-dione

InChI

InChI=1S/C11H10O4/c12-6-2-1-3-7(13)11-9(15)5-4-8(14)10(6)11/h4-5,14-15H,1-3H2

InChI Key

OBEWSBMNHGZOOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2C(=O)C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.